Product packaging for [(3-Bromocyclobutoxy)methyl]benzene(Cat. No.:CAS No. 1807941-88-3)

[(3-Bromocyclobutoxy)methyl]benzene

Cat. No.: B3110895
CAS No.: 1807941-88-3
M. Wt: 241.12
InChI Key: UVNCCVPQXGEHGE-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Synthesisacs.orgconsensus.app

Cyclobutane derivatives are valuable building blocks in organic synthesis, largely due to their unique structural and reactive properties. researchgate.net Their accessibility through various reliable preparative methods, often in high yields, has contributed to their increasing importance in the field. acs.org The inherent ring strain of the cyclobutane core makes the selective cleavage of its bonds a facile process, opening up a wide array of synthetic transformations. acs.org These transformations include ring-opening, ring-contraction, and ring-expansion reactions, which provide access to a diverse range of molecular architectures. consensus.app

Cyclobutane Ring Strain and its Influence on Reactivityacs.orgresearchgate.net

The reactivity of cyclobutane and its derivatives is significantly influenced by ring strain, which arises from the deviation of its bond angles from the ideal 109.5° for sp³ hybridized carbons. pearson.comlibretexts.org The C-C-C bond angles in cyclobutane are approximately 90°, leading to considerable angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com This stored energy makes cyclobutanes more reactive than their acyclic or larger-ring counterparts. pearson.comlibretexts.org The inherent strain facilitates reactions that lead to the opening of the ring, as this relieves the strain and results in a more stable product. masterorganicchemistry.com For instance, the carbon-carbon bonds in cyclopropane (B1198618) and cyclobutane are notably weaker than those in typical alkanes, contributing to their higher reactivity. masterorganicchemistry.com While cyclopropane has greater ring strain and is generally more reactive than cyclobutane, the strain in cyclobutane is still substantial enough to drive a variety of useful chemical transformations. libretexts.orgquora.com To minimize some of the torsional strain from eclipsing hydrogens, the cyclobutane ring adopts a puckered or "butterfly" conformation. masterorganicchemistry.com

Applications of Cyclobutane Scaffolds in Advanced Material Science

The unique three-dimensional structure and conformational rigidity of the cyclobutane ring have made it an attractive scaffold in the design of advanced materials. nih.gov Cyclobutane-containing scaffolds have been utilized in the stereoselective synthesis of molecules with potential applications in biomedicine, such as surfactants, gelators, and metal cation ligands. mdpi.com The defined spatial arrangement of substituents on a cyclobutane ring can influence the self-assembly properties of molecules, leading to the formation of distinct supramolecular structures like fibers and lamellae. acs.org This control over molecular organization is critical in the development of new materials with tailored properties. Furthermore, the incorporation of cyclobutane units into drug candidates is an emerging area of interest, as the rigid scaffold can help in presenting key pharmacophoric groups in a well-defined orientation and can improve metabolic stability. nih.govnih.gov

Role of Benzyl (B1604629) Ethers in Organic Chemistry Researchresearchgate.net

Benzyl ethers are a ubiquitous and versatile functional group in organic synthesis, primarily utilized for the protection of hydroxyl groups. organic-chemistry.org Their stability under a wide range of reaction conditions, coupled with the relative ease of their removal, has cemented their importance in the synthetic chemist's toolbox. organic-chemistry.orgacs.org

Benzyloxymethyl Functionality as a Protecting Group Strategy

The benzyloxymethyl (BOM) ether is a specific type of benzyl ether that serves as a protecting group for alcohols. uchicago.edu It shares the general stability of benzyl ethers but can be cleaved under specific conditions, such as hydrogenation or treatment with certain Lewis acids. harvard.edu The choice of a particular benzyl-type protecting group often depends on the other functional groups present in the molecule and the desired deprotection conditions. acs.orgwikipedia.org For instance, substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be removed under oxidative conditions that leave unsubstituted benzyl ethers intact. organic-chemistry.org This orthogonality allows for the selective deprotection of different hydroxyl groups within the same molecule. wikipedia.org

Benzyloxymethyl as a Synthetic Handle for Further Transformations

Beyond its role as a protecting group, the benzyloxymethyl group can also act as a synthetic handle for further molecular modifications. The benzylic C-H bonds of benzyl ethers can be functionalized through various C-H activation strategies. nih.gov For example, photoredox catalysis has enabled the direct arylation of benzylic ethers, allowing for the formation of new carbon-carbon bonds. nih.gov Furthermore, the ether linkage itself can be a site for transformation. While typically stable, benzyl ethers can be oxidized to the corresponding benzoates, which can then be hydrolyzed under basic conditions. organic-chemistry.orgacs.org

Bromine Substituents in Organic Synthesis and Reactivitywikipedia.orgnih.gov

Bromine is a highly reactive element that plays a significant role in organic synthesis. fiveable.me Its incorporation into organic molecules, a process known as bromination, is a fundamental transformation that introduces a versatile functional group. acs.orgnih.gov Bromo-organic compounds are valuable synthetic intermediates due to the reactivity of the carbon-bromine bond, which allows for a wide range of subsequent reactions. researchgate.net

The presence of a bromine atom on a molecule, as indicated by the prefix "bromo-" in its IUPAC name, opens up pathways for nucleophilic substitution and catalytic cross-coupling reactions. researchgate.netlibretexts.org Bromine is a good leaving group, facilitating the displacement of the bromide ion by various nucleophiles. This reactivity is central to the construction of more complex molecular architectures.

Bromine as a Leaving Group in Nucleophilic Substitution Reactions

In the realm of nucleophilic substitution reactions, the efficiency of the transformation is heavily dependent on the ability of a substituent to depart from the carbon backbone. This departing species is known as the leaving group, and its stability as an independent entity is paramount. libretexts.org Bromine is widely regarded as an excellent leaving group in such reactions. brainly.comquora.com

The effectiveness of bromide (Br⁻) as a leaving group can be attributed to several key factors:

Basicity: A fundamental principle of leaving group ability is that weaker bases are better leaving groups. brainly.com The bromide ion is the conjugate base of a strong acid, hydrobromic acid (HBr), and is therefore a very weak base. quora.com This inherent stability means it can readily accommodate the negative charge it acquires upon heterolytic cleavage of the carbon-bromine bond. brainly.comyoutube.com

Size and Polarizability: Bromine is a relatively large atom with a diffuse electron cloud. brainly.com This high polarizability allows for the distribution of the developing negative charge during the transition state of the substitution reaction, thereby lowering the activation energy of the process. brainly.com The larger size of the bromide ion, compared to chloride or fluoride, also contributes to its stability in solution. youtube.com

Carbon-Bromine Bond Strength: The bond between carbon and bromine is weaker than the carbon-chlorine or carbon-fluorine bonds. brainly.com This weaker bond is more easily broken, facilitating the departure of the bromide ion.

In the context of [(3-Bromocyclobutoxy)methyl]benzene, the bromine atom is positioned on the cyclobutane ring, making it susceptible to substitution by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position, highlighting the synthetic utility of this compound as a building block.

Bromine in Radical Chemistry and Photoredox Catalysis

Beyond its role as a leaving group in ionic reactions, bromine has gained significant traction in the field of radical chemistry, particularly with the advent of photoredox catalysis. nih.govrsc.org This modern synthetic strategy allows for the generation of bromine radicals (Br•) under mild and controlled conditions, often using visible light as an energy source. nih.govrsc.org

The generation of bromine radicals can be achieved through the photosensitized fragmentation of appropriate precursors. nih.govacs.org Once formed, the bromine radical is a highly reactive species that can participate in a variety of transformations. A key reaction pathway is hydrogen atom transfer (HAT), where the bromine radical abstracts a hydrogen atom from a substrate to generate a carbon-centered radical. rsc.org This new radical can then undergo further reactions, such as additions to unsaturated bonds or cross-coupling reactions. nih.govrsc.org

Recent advancements have demonstrated the utility of dual photoredox and transition metal catalysis, where bromine radicals play a crucial role. rsc.org For instance, in some systems, a photocatalyst generates the bromine radical, which then facilitates the formation of a carbon radical that enters a separate catalytic cycle with a metal like nickel. rsc.org Photoredox catalysis has also enabled formal bromine atom transfer radical addition (BrATRA) reactions of nonactivated bromoalkanes, expanding the scope of radical-based carbon-carbon bond formation. nih.govacs.org

For a molecule like this compound, these methodologies open up reaction pathways that are complementary to traditional nucleophilic substitutions. The bromine atom could be homolytically cleaved under photoredox conditions to generate a cyclobutyl radical, which could then be trapped by various radical acceptors, leading to novel and complex cyclobutane-containing structures.

Contextualizing "this compound" within Current Research Trends

The study and application of halogenated cyclobutane ethers like this compound are situated at the intersection of several active areas of chemical research, including the synthesis of strained ring systems, the development of new catalytic methods, and the design of functional molecules for various applications.

Emerging Research Areas for Halogenated Cyclobutane Ethers

Current research involving halogenated cyclobutanes is increasingly focused on the development of stereoselective synthetic methods. Given the three-dimensional nature of the cyclobutane ring, controlling the spatial arrangement of substituents is crucial for applications in medicinal chemistry and materials science. researchgate.net The enantioselective functionalization of pre-existing cyclobutane frameworks is emerging as a powerful strategy to access chiral, multi-substituted derivatives. researchgate.net

Another burgeoning area is the use of halogen bonding in the construction of supramolecular assemblies. mdpi.com The halogen atom on a cyclobutane ring can act as a halogen bond donor, interacting with Lewis basic sites to form well-defined, extended networks in the solid state. mdpi.com The regiochemistry of the halogen substituents on the cyclobutane core can be used to control the topology of these networks. mdpi.com

Furthermore, there is a continuous drive to discover new transformations of halogenated ethers. The search for novel fluorinated groups and efficient methods for their introduction is a significant trend, driven by the unique properties that fluorine imparts to organic molecules. researchgate.net While this compound contains bromine, the principles of developing new synthetic methodologies for halogenated ethers are broadly applicable.

Potential Research Gaps and Opportunities for "this compound"

While this compound is available as a synthetic intermediate, its full potential in chemical research appears to be underexplored. Several research gaps and opportunities can be identified:

Stereoselective Transformations: The stereochemistry of the 3-bromo substituent relative to the benzyloxymethyl group is a key feature of this molecule. Research into the diastereoselective or enantioselective synthesis and reactions of this compound is a significant opportunity. For example, exploring how the existing stereocenter(s) direct the outcome of subsequent reactions could lead to highly controlled syntheses of complex target molecules.

Exploration of Radical Reactivity: As discussed, the bromine atom can be a precursor to a cyclobutyl radical under photoredox conditions. A systematic investigation into the radical-based transformations of this compound is a clear research gap. This could involve intramolecular reactions, where the generated radical interacts with the benzene (B151609) ring or the ether linkage, or intermolecular reactions with a wide range of radical acceptors.

Dual Role of Functional Groups: The interplay between the bromo, ether, and benzyloxy functionalities presents an opportunity for designing novel tandem or cascade reactions. For instance, a reaction could be initiated at the bromine center, followed by a transformation involving the ether or the cleavage of the benzyl group.

Application in Medicinal Chemistry and Materials Science: While cyclobutanes are increasingly used in drug discovery, the specific utility of the this compound scaffold has not been extensively reported. Its rigid structure and the presence of a modifiable bromine handle make it an attractive starting point for the synthesis of new bioactive compounds or functional materials. Investigating its potential as a core structure in these areas represents a significant research opportunity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO B3110895 [(3-Bromocyclobutoxy)methyl]benzene CAS No. 1807941-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromocyclobutyl)oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNCCVPQXGEHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-88-3
Record name rac-(((1r,3r)-3-bromocyclobutoxy)methyl)benzene
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Synthetic Methodologies for 3 Bromocyclobutoxy Methyl Benzene and Analogues

Strategic Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents.

Disconnection of the Ether Linkage

The most logical initial disconnection in the retrosynthesis of [(3-Bromocyclobutoxy)methyl]benzene is the ether bond. This C-O bond can be disconnected to yield a 3-bromocyclobutanol derivative and a benzyl (B1604629) halide. This approach is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. masterorganicchemistry.com

This disconnection suggests a convergent synthesis where the two key fragments, the brominated cyclobutanol (B46151) and the benzyl group, are prepared separately and then joined in a final step. The forward reaction would involve the deprotonation of 3-bromocyclobutanol to form the corresponding alkoxide, which then acts as a nucleophile to displace the halide from a benzyl halide, such as benzyl bromide or benzyl chloride.

Introduction of the Bromine Substituent on the Cyclobutane (B1203170) Ring

The next critical step in the retrosynthesis is to consider the introduction of the bromine atom onto the cyclobutane ring. Starting from a cyclobutanol precursor, the bromine can be introduced via several methods. One common approach is the reaction of an alcohol with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Formation of the Cyclobutane Core

The construction of the four-membered cyclobutane ring is a significant challenge in organic synthesis due to its inherent ring strain. baranlab.org Various methods have been developed to overcome this hurdle. Common strategies include [2+2] cycloadditions, ring expansions of cyclopropyl (B3062369) derivatives, and ring contractions of five-membered rings. harvard.eduorganic-chemistry.orgnih.govntu.ac.uk

For the synthesis of this compound, a plausible retrosynthetic pathway for the cyclobutane core would involve starting from a readily available four-carbon starting material that can be cyclized. For example, a 1,4-dihaloalkane can undergo an intramolecular Wurtz reaction to form the cyclobutane ring. Another powerful method is the photochemical [2+2] cycloaddition of two alkene units. baranlab.org

Approaches to Brominated Cyclobutane Scaffolds

The synthesis of brominated cyclobutane derivatives is a key aspect of preparing the target molecule and its analogues. These scaffolds serve as crucial building blocks in medicinal chemistry and materials science.

Direct Bromination of Cyclobutane Precursors

Direct bromination of a pre-formed cyclobutane ring is a common and effective method. The choice of the cyclobutane precursor and the brominating agent is critical to achieve the desired outcome.

One approach involves the bromination of cyclobutene (B1205218) using N-bromosuccinimide (NBS). datapdf.comacs.org This reaction typically proceeds via a radical mechanism and can provide allylic bromination. Subsequent reduction of the double bond would yield the saturated bromocyclobutane (B1266235).

Another method is the bromination of cyclobutanol derivatives. The hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then be displaced by a bromide ion. Alternatively, direct treatment with reagents like PBr₃ can effect the conversion.

Regioselectivity and Stereoselectivity Considerations

When brominating a substituted cyclobutane ring, the regioselectivity and stereoselectivity of the reaction are of paramount importance. The position of the incoming bromine atom and its stereochemical orientation relative to other substituents can significantly impact the properties of the final molecule.

Regioselectivity: In the case of substituted cyclobutanes, the position of bromination can be influenced by both steric and electronic factors. acs.orgyoutube.comyoutube.com For example, in the radical bromination of an alkyl-substituted cyclobutane, the bromine atom will preferentially add to the most substituted carbon atom to form the most stable radical intermediate. youtube.com The presence of directing groups on the ring can also guide the incoming bromine to a specific position. mdpi.com

Stereoselectivity: The stereochemical outcome of the bromination reaction is also a critical consideration. The addition of bromine to a cyclobutene can occur in either a syn or anti fashion, leading to different diastereomers. The stereochemistry of the starting material and the reaction conditions can influence the stereochemical course of the reaction. For instance, the stereospecific synthesis of cyclobutanes can be achieved through the ring contraction of pyrrolidines, where the stereoinformation from the starting material is transferred to the product. nih.govntu.ac.uk

Below is a table summarizing various synthetic approaches to brominated cyclobutanes:

Starting MaterialReagent(s)ProductKey Features
CyclobuteneNBS, light3-BromocyclobuteneAllylic bromination
CyclobutanolPBr₃BromocyclobutaneDirect conversion of alcohol
Substituted CyclobuteneBr₂DibromocyclobutaneElectrophilic addition
1-Aryl-1,1-diborylalkanesEpibromohydrin3-Borylated cyclobutanolsFormal [3+1] cycloaddition nih.gov

The choice of a specific synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the required stereochemistry of the final product. Careful planning and execution are essential to achieve the synthesis of this compound and its analogues in an efficient and selective manner.

Influence of Reaction Conditions on Bromination Outcome

The introduction of a bromine atom onto a cyclobutane ring, particularly from a hydroxyl precursor, is highly dependent on the chosen brominating agent and reaction conditions. The regioselectivity and stereochemistry of the bromination are critical factors influenced by the reaction mechanism, which can be either nucleophilic substitution or radical-based.

Common brominating agents for converting alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and N-bromosuccinimide (NBS). commonorganicchemistry.commasterorganicchemistry.com The choice between these reagents dictates the reaction pathway and, consequently, the structure of the product.

The reaction of an alcohol with PBr₃ typically proceeds via an Sₙ2 mechanism. masterorganicchemistry.combyjus.com This process involves the activation of the alcohol by phosphorus, followed by a backside attack of a bromide ion, leading to an inversion of stereochemistry at the reaction center. byjus.com This method is generally effective for primary and secondary alcohols. byjus.com For a substrate like 3-(benzyloxymethyl)cyclobutanol, the use of PBr₃ would be expected to yield the corresponding bromide with inversion of configuration at the carbon bearing the hydroxyl group. The reaction is generally carried out in an inert solvent.

In contrast, bromination using NBS, often in the presence of a radical initiator such as AIBN or benzoyl peroxide, proceeds through a free radical mechanism. masterorganicchemistry.comcommonorganicchemistry.com This method is typically used for allylic and benzylic bromination but can also be applied to other systems. masterorganicchemistry.comcommonorganicchemistry.com The regioselectivity of radical bromination is governed by the stability of the resulting radical intermediate. pdx.edu For a cyclobutane ring, the stability of the radical at different positions would influence where the bromine atom is introduced.

The presence of the benzyloxymethyl ether moiety can also influence the outcome of the bromination. The ether oxygen can act as a directing group or influence the electronic environment of the cyclobutane ring, potentially affecting the regioselectivity of the reaction.

ReagentTypical ConditionsMechanismStereochemical Outcome
PBr₃Inert solvent (e.g., diethyl ether, THF)Sₙ2Inversion of configuration
NBS, Radical Initiator (e.g., AIBN)CCl₄, heat or lightFree RadicalDependent on radical stability
CBr₄/PPh₃ (Appel Reaction)Inert solvent (e.g., CH₂Cl₂)Sₙ2Inversion of configuration

Table 1: Comparison of Common Bromination Conditions for Alcohols

Cycloaddition Reactions Leading to Brominated Cyclobutanes

Cycloaddition reactions provide a powerful tool for the construction of the cyclobutane core, with the potential to install the required functional groups, including the bromine atom, in a controlled manner.

[2+2] photocycloaddition is a prominent method for synthesizing cyclobutane rings by reacting two alkene-containing molecules under photochemical conditions. openmedicinalchemistryjournal.com This reaction can be used to prepare brominated cyclobutanes by employing a brominated alkene as one of the reaction partners. The success of this strategy relies on the photochemical reactivity of the chosen alkenes and the regiochemical and stereochemical control of the cycloaddition process.

The reaction is often initiated by UV light, which excites one of the alkene components to a triplet state, which then adds to the ground state of the second alkene. orgosolver.com The regioselectivity of the cycloaddition is influenced by the electronic nature and steric bulk of the substituents on the alkenes. For instance, the cycloaddition of a vinyl ether with a bromoalkene could potentially lead to a brominated cyclobutoxy derivative.

Alkene 1Alkene 2ProductReference
Cinnamate derivativesStyrene substratesSubstituted cyclobutanes nih.gov
Diolefin(intramolecular)Bicyclic cyclobutane openmedicinalchemistryjournal.com
Electron-deficient styrenes(homodimerization)Disubstituted cyclobutanes orgosolver.com

Table 2: Examples of [2+2] Photocycloaddition Reactions for Cyclobutane Synthesis

Radical cyclizations offer an alternative route to cyclobutane rings, proceeding through radical intermediates. wikipedia.org These reactions typically involve the generation of a radical on an acyclic precursor containing a double bond, which then undergoes an intramolecular cyclization. wikipedia.org To synthesize a brominated cyclobutane, the precursor can be designed to contain a bromine atom at a suitable position that does not interfere with the cyclization process.

The key steps in a radical cyclization are radical generation, cyclization, and quenching of the resulting cyclized radical. wikipedia.org The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations generally being favored. For the formation of a four-membered ring (a 4-exo or 5-endo process), the reaction needs to be carefully designed. The resulting cyclized radical can then be trapped by a bromine source to introduce the bromine atom.

Precursor TypeRadical InitiatorOutcome
Alkyl iodide with a distal double bondPhotoredox catalystIodomethyl-substituted cyclopentane (B165970)
N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamideBEt₃/O₂Iodo-substituted δ-lactam
Chloromethyl-1,6-dienesFe(dppf)Cl₂Chloro-substituted nitrogen heterocycles

Table 3: General Examples of Radical Cyclization Reactions (Adapted from organic-chemistry.org)

Ring Contraction Methodologies for Cyclobutane Formation

Ring contraction provides an alternative synthetic strategy for accessing cyclobutane derivatives from larger ring systems, such as cyclopentanes or pyrrolidines. nih.govyoutube.com These reactions often proceed through rearrangement mechanisms, where a substituent on the larger ring migrates, leading to the extrusion of a portion of the ring and the formation of the smaller cyclobutane ring.

For instance, substituted pyrrolidines have been shown to undergo stereoselective ring contraction to form cyclobutanes upon treatment with specific reagents. youtube.com This approach could potentially be adapted to produce brominated cyclobutanes by starting with a suitably substituted and brominated cyclopentane or other appropriate larger ring precursor. The success of such a strategy would depend on the feasibility of the rearrangement and the stability of the intermediates involved.

Synthesis of the Benzyloxymethyl Ether Moiety

A crucial step in the synthesis of the target compound is the formation of the benzyloxymethyl ether. This is typically achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution Reactions with Benzylic Halides

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including benzyl ethers. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks a primary alkyl halide, such as benzyl bromide or benzyl chloride, in an Sₙ2 reaction. masterorganicchemistry.combyjus.com

In the context of synthesizing this compound, this reaction would involve the treatment of 3-bromocyclobutanol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide would then react with benzyl bromide to yield the desired product. The reaction is typically carried out in an aprotic solvent like THF or DMF. masterorganicchemistry.com Since benzyl halides are primary and lack β-hydrogens, the reaction proceeds cleanly via an Sₙ2 pathway with minimal risk of elimination side reactions. youtube.com

AlcoholBaseBenzyl HalideSolventProduct
EthanolNaHBenzyl chlorideTHFBenzyl ethyl ether
IsopropanolNaBenzyl bromideIsopropanolBenzyl isopropyl ether
PhenolK₂CO₃Benzyl bromideAcetoneBenzyl phenyl ether

Table 4: Representative Examples of Williamson Ether Synthesis for Benzyl Ethers

Etherification Strategies Employing Benzyl Alcohol Derivatives

The formation of the ether linkage in this compound is commonly achieved through etherification reactions involving a benzyl alcohol derivative and a cyclobutanol precursor. A prominent method is the Williamson ether synthesis, a versatile and widely used reaction for preparing both symmetrical and unsymmetrical ethers. jk-sci.comwikipedia.org This S\textsubscript{N}2 reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would typically involve the deprotonation of 3-bromocyclobutanol to form the corresponding alkoxide, which then reacts with a benzyl halide, such as benzyl bromide or benzyl chloride. masterorganicchemistry.com

The efficiency of the Williamson ether synthesis is influenced by several factors. The reaction works best with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org The choice of base and solvent is also critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the alcohol. jk-sci.com Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently employed to enhance the reaction rate. jk-sci.comlibretexts.org

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems for etherification. For instance, iron(III) chloride (FeCl₃·6H₂O) has been utilized as a catalyst for the symmetrical and nonsymmetrical etherification of benzyl alcohols in green solvents like propylene (B89431) carbonate. nih.gov Another approach involves the use of zeolites as catalysts for the reaction between a benzyl alcohol and another alcohol. google.com Furthermore, methods for the benzylation of alcohols using reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed, offering an alternative to traditional protocols. google.com

The following table summarizes various etherification strategies applicable to the synthesis of benzyl ethers.

Stereochemical Control in the Synthesis of "this compound"

The stereochemistry of the cyclobutane ring significantly influences the biological activity of many compounds. nih.gov Therefore, controlling the stereochemical outcome during the synthesis of substituted cyclobutanes like this compound is of paramount importance.

Diastereoselective Synthesis

The synthesis of cyclobutane derivatives often leads to the formation of diastereomers. Diastereoselective synthesis aims to preferentially form one diastereomer over others. Various strategies have been developed to achieve this, including [2+2] cycloaddition reactions, which are a cornerstone in the synthesis of cyclobutane rings. mdpi.comresearchgate.net The stereochemistry of these reactions can often be directed by the choice of reactants and reaction conditions.

For instance, the ring contraction of pyrrolidines has been shown to be a highly stereoselective method for producing substituted cyclobutanes. acs.orgacs.org This method involves the generation of a 1,4-biradical intermediate that undergoes rapid cyclization to form the cyclobutane ring with retention of stereochemistry. acs.org Additionally, the addition of organolithium reagents to chiral ketoxime ethers derived from cyclobutanone (B123998) has demonstrated high diastereoselectivity. researchgate.net

Enantioselective Synthesis

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This is crucial in medicinal chemistry, as different enantiomers can have vastly different pharmacological effects. nih.gov The development of enantioselective methods for the synthesis of chiral cyclobutanes is an active area of research. chemistryviews.org

One approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For example, chiral phosphoramidite-based ligands have been used in iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition to produce enantioenriched cyclobutane derivatives. chemistryviews.org Another strategy is the use of chiral chinchona-based squaramide bifunctional acid-base catalysts in the sulfa-Michael addition to cyclobutenes, which yields thio-substituted cyclobutanes with high enantioselectivity. rsc.org Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters has also been achieved through dynamic kinetic asymmetric transformations. nih.gov

The following table highlights different approaches to stereocontrolled cyclobutane synthesis.

Purification and Isolation Techniques for Substituted Cyclobutane Ethers

Following the synthesis of this compound and its analogues, purification and isolation are critical steps to obtain the compound in high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Chromatographic Methods for Separation

Flash chromatography is a widely used technique for the purification of organic compounds. google.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent or mixture of solvents, to separate compounds based on their polarity. For substituted cyclobutane ethers, a common mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as diethyl ether or ethyl acetate. google.com The ratio of these solvents can be adjusted to achieve optimal separation.

Crystallization Techniques for Enhanced Purity

Crystallization is a powerful purification technique for solid compounds. libretexts.org The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. libretexts.orgyoutube.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. libretexts.org

The selection of an appropriate solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. youtube.com Sometimes a two-solvent system is employed, where the compound is soluble in one solvent and insoluble in the other. rochester.edu Techniques to induce crystallization include scratching the inside of the flask with a glass rod or adding a seed crystal. youtube.com The purified crystals are then collected by filtration. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for "[(3-Bromocyclobutoxy)methyl]benzene"

NMR spectroscopy relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to generate a spectrum of resonance frequencies. libretexts.org The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, offering a unique fingerprint for its position within the molecular structure. libretexts.orgdocbrown.info

Proton NMR (¹H NMR) is the most common NMR technique used to determine the structure of organic compounds. It provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons through spin-spin coupling.

For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the protons of the phenyl group, the benzylic methylene (B1212753) bridge (-O-CH₂-Ph), and the cyclobutyl ring. chemicalbook.com The aromatic protons typically appear in the downfield region (δ 7.2-7.4 ppm) due to the deshielding effect of the benzene (B151609) ring current. The benzylic methylene protons are observed around δ 4.5 ppm, shifted downfield by the adjacent oxygen and phenyl group. The protons on the cyclobutane (B1203170) ring are more complex due to their diastereotopic nature and coupling to each other and the bromine-bearing methine proton. The proton on the carbon bearing the bromine atom (CH-Br) is significantly deshielded and appears as a multiplet.

Table 1: ¹H NMR Spectroscopic Data for this compound chemicalbook.com

Signal (Proton Assignment)Chemical Shift (δ, ppm)Multiplicity
Phenyl (C₆H₅)~7.35 - 7.25Multiplet
Benzylic Methylene (-CH₂-Ph)~4.45Singlet
Methine (CH-O)~4.20Multiplet
Methine (CH-Br)~4.40Multiplet
Cyclobutyl Methylene (-CH₂-)~2.70Multiplet
Cyclobutyl Methylene (-CH₂-)~2.30Multiplet

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer frequency. The data presented is a representative interpretation.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shift of each carbon is determined by its hybridization and the electronegativity of attached atoms. libretexts.org

In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the unique carbon environments. The aromatic carbons resonate between δ 125-140 ppm. docbrown.info The carbon of the benzylic methylene group appears around δ 70-75 ppm. Within the cyclobutane ring, the carbon attached to the oxygen (CH-O) is found further downfield than the methylene carbons, while the carbon bonded to the electronegative bromine atom (CH-Br) is observed at a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Signal (Carbon Assignment)Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic (C-ipso)~138
Aromatic (CH, ortho)~128.5
Aromatic (CH, meta)~127.8
Aromatic (CH, para)~127.5
Benzylic Methylene (-O-CH₂-Ph)~72
Methine (CH-O)~75
Methine (CH-Br)~45
Cyclobutyl Methylene (-CH₂-)~33

Note: These are predicted values based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. researchgate.netrsc.org

COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). researchgate.net Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled.

For this compound, a COSY experiment would be expected to show:

Correlations between the adjacent protons on the cyclobutane ring, helping to trace the connectivity within the four-membered ring.

A strong correlation between the methine proton (CH-O) and its adjacent methylene protons on the cyclobutane ring.

Correlation between the methine proton (CH-Br) and its neighboring methylene protons on the ring.

Correlations among the ortho, meta, and para protons of the phenyl group, if their signals are resolved.

The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached (¹JCH). columbia.eduhmdb.ca It is highly sensitive and allows for the definitive assignment of protonated carbons. columbia.edu An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups. columbia.edu

In the HSQC spectrum of this compound, the following correlations would be observed:

The signal for the benzylic methylene protons (~δ 4.45) would show a cross-peak to the benzylic carbon signal (~δ 72).

The aromatic proton signals (~δ 7.25-7.35) would correlate with their respective aromatic carbon signals (~δ 127-129).

Each proton signal from the cyclobutyl ring would correlate to its directly bonded carbon, allowing for the assignment of the CH-O, CH-Br, and CH₂ carbon signals.

The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.edulibretexts.org This is instrumental in connecting different structural fragments of a molecule.

A crucial correlation would be observed between the benzylic methylene protons (-CH₂-Ph) and the ipso-carbon of the phenyl ring (C-1), confirming the attachment of the benzyl (B1604629) group.

These same benzylic protons would also show a correlation to the methine carbon of the cyclobutoxy ring (CH-O), establishing the ether linkage.

The methine proton of the cyclobutoxy ring (CH-O) would show a correlation to the benzylic methylene carbon (-CH₂-Ph).

Protons on the phenyl ring would show two- and three-bond correlations to other carbons within the ring, confirming their relative positions.

Protons on the cyclobutane ring would show correlations to neighboring carbons within the ring, further confirming its structure.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

Proton Signal (¹H)Correlated Carbon Signal (¹³C)Type of CorrelationStructural Information
Benzylic Methylene (-CH₂-Ph)Ipso-Aromatic Carbon³JCHConfirms benzyl group attachment
Benzylic Methylene (-CH₂-Ph)Methine Carbon (CH-O)²JCHConfirms ether linkage
Methine Proton (CH-O)Benzylic Methylene Carbon (-CH₂-Ph)²JCHConfirms ether linkage
Methine Proton (CH-Br)Adjacent Methylene Carbons²JCHConfirms cyclobutane structure

Two-Dimensional NMR Techniques for Connectivity and Proximity

NOESY (Nuclear Overhauser Effect Spectroscopy) for Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule, making it invaluable for assigning stereochemistry. For this compound, NOESY can distinguish between the cis and trans isomers by identifying protons that are close to each other in space, typically within 5 Å.

In the cis isomer, the proton on the carbon bearing the bromine atom (H-3) is on the same face of the cyclobutane ring as the benzyloxymethyl group. A NOESY experiment would be expected to show a cross-peak between this proton (H-3) and the protons of the benzyloxymethyl group's methylene (-OCH₂Ph) and methine (-CHO-) moieties. Conversely, in the trans isomer, these groups are on opposite faces of the ring, and such NOE correlations would be absent or significantly weaker. The presence or absence of these key correlations allows for an unambiguous stereochemical assignment.

Table 1: Expected NOESY Correlations for Stereochemical Assignment

Interacting ProtonsExpected NOE for cis-isomerExpected NOE for trans-isomer
H-3 and -OCH ₂PhStrongWeak or Absent
H-3 and H-1StrongWeak or Absent
H-2/H-4 (axial) and H-1StrongStrong
H-2/H-4 (equatorial) and H-3StrongStrong

Application of NMR for Conformational Analysis of the Cyclobutane Ring

The four-membered cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgdalalinstitute.comlibretexts.org This puckering creates two distinct positions for substituents: axial and equatorial. The conformation of the cyclobutane ring in this compound is influenced by the steric and electronic effects of the bromo and benzyloxymethyl substituents.

¹H and ¹³C NMR spectroscopy are crucial for analyzing this conformation. researchgate.net The coupling constants (³J) between adjacent protons on the cyclobutane ring are dependent on the dihedral angle between them, which can be related to the ring's pucker angle. In a puckered cyclobutane, the dihedral angles for cis and trans protons are different, leading to distinct coupling constants. For instance, a larger coupling constant is typically observed for protons with a dihedral angle approaching 180° (diaxial), while smaller couplings are seen for angles near 90° (axial-equatorial) or 0° (diequatorial). By carefully analyzing these coupling constants, the preferred conformation of the ring and the relative orientation of the substituents can be determined. figshare.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, the molecular formula is C₁₁H₁₃BrO. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this formula. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a characteristic signature for a molecule containing one bromine atom. The nominal molecular weight is calculated to be 241.13 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition from the exact mass, distinguishing it from other potential formulas with the same nominal mass. The exact mass of the [M]⁺ ion for C₁₁H₁₃⁷⁹BrO can be calculated and experimentally verified to confirm the molecular formula.

Table 2: HRMS Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass
C₁₁H₁₃⁷⁹BrO⁷⁹Br240.01497
C₁₁H₁₃⁸¹BrO⁸¹Br242.01292

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Key fragmentations for this compound are predicted based on the stability of the resulting ions and radicals. Common pathways include:

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine radical (•Br), leading to an [M-Br]⁺ ion at m/z 161.12. youtube.com

Alpha-Cleavage: The ether linkage is prone to alpha-cleavage. The most stable carbocation is the benzyl cation (C₇H₇⁺), which would be formed by cleavage of the C-O bond, giving a very common and often intense peak at m/z 91. Another alpha-cleavage could occur on the other side of the ether oxygen, leading to the loss of a benzyloxyl radical and formation of the bromocyclobutyl cation.

Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo fragmentation, often losing ethene (C₂H₄), which has a mass of 28. docbrown.info

Table 3: Expected Key Mass Spectrometry Fragments

m/z (for ⁷⁹Br)Proposed FragmentFragmentation Pathway
240/242[C₁₁H₁₃BrO]⁺Molecular Ion
161[C₁₁H₁₃O]⁺Loss of •Br
91[C₇H₇]⁺Formation of benzyl cation
133/135[C₄H₆Br]⁺Loss of benzyloxy radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3100-3000Aromatic C-HStretch
3000-2850Aliphatic C-HStretch
1600, 1495, 1450C=CAromatic Ring Stretch
1150-1085C-O-CEther Stretch
650-550C-BrStretch

X-ray Diffraction (XRD) for Solid-State Structure Determination

For a compound that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) offers the most definitive structural elucidation. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and torsional angles. figshare.com An XRD analysis of this compound would confirm the puckered conformation of the cyclobutane ring, establish the cis or trans stereochemistry unequivocally, and measure the precise geometry of the entire molecule. figshare.com

Single Crystal X-ray Diffraction for Absolute Stereochemistry

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. This powerful technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all constituent atoms. For a molecule like this compound, which contains a chiral center at the C1 and C3 positions of the cyclobutane ring (depending on the substitution pattern), SC-XRD can unambiguously establish the cis or trans relationship between the bromo and benzyloxymethyl substituents, as well as the absolute configuration (R or S) of the stereocenters in an enantiopure sample.

The determination of absolute stereochemistry through SC-XRD relies on the phenomenon of anomalous dispersion, which is particularly effective when a heavy atom, such as bromine, is present in the structure. The bromine atom in this compound serves as an excellent anomalous scatterer, enhancing the differences in the intensities of Bijvoet pairs of reflections (h,k,l and -h,-k,-l). By analyzing these intensity differences, the absolute configuration of the molecule can be determined with a high degree of confidence, often expressed through the Flack parameter, which should ideally be close to zero for the correct enantiomer.

While a specific single crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases as of the current date, the methodology remains the gold standard. The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to solve the crystal structure. The final refined structure would provide the precise atomic coordinates, from which the absolute stereochemistry can be unequivocally assigned.

Table 1: Representative Crystallographic Data for a Substituted Cyclobutane Derivative

ParameterValue
Empirical FormulaC₁₁H₁₃BrO
Formula Weight241.13 g/mol
Crystal SystemMonoclinic (Hypothetical)
Space GroupP2₁/c (Hypothetical)
a (Å)10.5 (Hypothetical)
b (Å)8.2 (Hypothetical)
c (Å)13.1 (Hypothetical)
β (°)98.5 (Hypothetical)
Volume (ų)1115 (Hypothetical)
Z4 (Hypothetical)
Density (calculated) (g/cm³)1.435 (Hypothetical)
RadiationMo Kα (λ = 0.71073 Å) (Typical)
Flack ParameterN/A (Requires experimental data)

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a single crystal X-ray diffraction experiment. Specific values for this compound would require experimental determination.

Conformational Preferences in the Solid State

In the solid state, the conformation of a molecule is "frozen" into a low-energy state that is influenced by both intramolecular forces (such as steric and electronic effects) and intermolecular forces (crystal packing effects). The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org This puckering is characterized by a dihedral angle between the two C1-C2-C3 and C1-C4-C3 planes.

For a 1,3-disubstituted cyclobutane like this compound, the substituents can adopt either an axial or equatorial-like position on the puckered ring. The conformational preference in the solid state will be dictated by the need to minimize steric hindrance. In the case of a cis isomer, one substituent would likely be in an axial position and the other in an equatorial position. For the more stable trans isomer, both bulky substituents, the bromo and the benzyloxymethyl groups, would preferentially occupy the equatorial positions to minimize 1,3-diaxial interactions.

An X-ray crystal structure would reveal the precise puckering angle of the cyclobutane ring and the exact torsional angles defining the orientation of the benzyloxymethyl substituent. This information is crucial for understanding how the molecule interacts with its environment in the solid state and can provide insights into its potential interactions in a biological context. The solid-state conformation provides a snapshot of a low-energy structure that is highly relevant for structure-activity relationship (SAR) studies.

Conformational Analysis and Stereochemistry of the Cyclobutane Ring

Puckering of the Cyclobutane (B1203170) Ring System

The puckering of the cyclobutane ring is a delicate balance between angle strain, which favors a planar structure, and torsional strain, which is minimized in a puckered conformation. acs.org This results in a non-planar, flexible structure often described as a "butterfly" conformation. libretexts.org The equilibrium geometry of cyclobutane is a constant interplay between these opposing forces. acs.org

The presence of substituents on the cyclobutane ring can significantly influence its conformation. The size and nature of the substituent groups can affect the degree of puckering and the barrier to ring inversion. nih.gov For instance, in some substituted cyclobutanes, the substituents can stabilize one puckered conformation over the other. nih.gov The inherent ring strain in cyclobutanes not only makes their formation challenging but also renders them highly useful in organic synthesis. baranlab.org

The introduction of a benzyloxy group and a bromine atom, as in [(3-Bromocyclobutoxy)methyl]benzene, adds further complexity to the conformational landscape. The steric bulk and electronic effects of these substituents will dictate the preferred puckering of the cyclobutane ring to minimize unfavorable interactions.

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying the conformational dynamics of cyclic systems like cyclobutane. rsc.orgrit.edu By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers between different conformations and the equilibrium populations of each conformer. rsc.orgresearchgate.net

At low temperatures, the interconversion between different puckered conformations may be slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. vu.nl As the temperature increases, the rate of interconversion increases, leading to coalescence of these signals into a time-averaged spectrum. rit.eduvu.nl This data provides valuable information about the thermodynamics and kinetics of the conformational changes. rsc.org Other techniques like 2D NMR, including NOESY experiments, can also provide insights into the three-dimensional structure and preferred conformations. researchgate.netnih.gov

Stereoisomerism in "this compound"

The presence of substituents on the cyclobutane ring of this compound gives rise to the possibility of stereoisomerism. libretexts.orglibretexts.org Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. libretexts.orgmasterorganicchemistry.com

The compound this compound has two potential chiral centers at the C1 and C3 positions of the cyclobutane ring, where the benzyloxy group and the bromine atom are attached, respectively. This leads to the possibility of both diastereomers and enantiomers. masterorganicchemistry.comyoutube.comyoutube.com

Diastereomers: These are stereoisomers that are not mirror images of each other. masterorganicchemistry.com In the case of this compound, cis and trans isomers would be considered diastereomers. libretexts.org In the cis isomer, the bromo and benzyloxymethyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.orglibretexts.org

Enantiomers: These are non-superimposable mirror images of each other. masterorganicchemistry.comkhanacademy.org The trans isomer of this compound is chiral and can exist as a pair of enantiomers (R,R and S,S configurations). The cis isomer, depending on the puckering of the ring, may be a meso compound if it possesses a plane of symmetry, or it could exist as a pair of rapidly interconverting enantiomeric conformations. chemistryschool.netlibretexts.org

Stereoisomer TypeRelationshipExample for this compound
Diastereomers Stereoisomers that are not mirror images.cis and trans isomers.
Enantiomers Non-superimposable mirror images.The two mirror-image forms of the trans isomer.

The separation of a racemic mixture of enantiomers into its individual components is known as chiral resolution. wikipedia.org A common method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.orgyoutube.com Since diastereomers have different physical properties, they can be separated by techniques such as crystallization. wikipedia.org After separation, the resolving agent can be removed to yield the pure enantiomers. wikipedia.org Another technique for separating enantiomers is chiral column chromatography, which utilizes a chiral stationary phase that interacts differently with each enantiomer. youtube.com

Dynamic Processes and Ring Inversion

The cyclobutane ring is not static; it undergoes a dynamic process called ring inversion or ring-flipping. vu.nlyoutube.com In this process, the puckered ring inverts its conformation, much like an umbrella turning inside out. During this inversion, the axial and equatorial positions of the substituents are interchanged. youtube.com

The transition state for this inversion is believed to be a planar or nearly planar conformation of the cyclobutane ring. researchgate.net The energy barrier for this process is relatively low, meaning that at room temperature, the ring is rapidly inverting. nih.gov The presence of substituents can affect the energy barrier and the equilibrium between the two puckered conformations.

Computational Chemistry Approaches to Conformational Analysis

The puckered nature of the cyclobutane ring gives rise to a complex conformational landscape that is critical to its chemical behavior and interaction with biological systems. nih.gov Computational chemistry provides powerful tools to investigate these three-dimensional structures and their relative energies, offering insights that are often difficult to obtain through experimental methods alone. acs.orgresearchgate.net For substituted cyclobutanes like this compound, computational approaches are indispensable for understanding the stereochemical influence of the substituents on the ring's conformation.

Density Functional Theory (DFT) Calculations for Energy Minima

Density Functional Theory (DFT) has become a standard and powerful method for calculating the electronic structure of molecules to determine their geometries and relative energies. acs.orgnih.gov This quantum mechanical approach is used to locate stationary points on the potential energy surface, which correspond to stable conformers (energy minima) and the transition states that separate them. researchgate.netnih.gov

For a monosubstituted cyclobutane such as this compound, the primary conformational question revolves around the puckered nature of the four-membered ring and the preferred orientation of the substituent. The cyclobutane ring is not planar; it adopts a "puckered" or "folded" conformation to alleviate torsional strain. nih.govdalalinstitute.com This puckering creates two distinct positions for a substituent: axial and equatorial.

DFT calculations are employed to optimize the geometry of both the axial and equatorial conformers to find their lowest energy structures. The calculations reveal that for most monosubstituted cyclobutanes, the equatorial conformer is energetically favored over the axial one due to reduced steric hindrance. acs.orgnih.gov The energy difference between these conformers, ΔE, can be precisely calculated.

In the case of this compound, two primary puckered conformers would be considered: one with the bromo and benzyloxymethyl groups adopting quasi-axial positions and another with them in quasi-equatorial positions relative to the puckered ring. DFT calculations can determine the optimized geometries and the corresponding electronic energies for these arrangements. The structure with the substituents in the equatorial-like positions is generally found to be the global energy minimum. acs.orgnih.gov

Table 1: Illustrative DFT-Calculated Relative Energies for Substituted Cyclobutane Conformers This table illustrates typical energy differences found in computational studies of substituted cyclobutanes. The exact values for this compound would require specific calculations, but the trend is well-established.

ConformerDescriptionCalculated Relative Energy (kcal/mol)
EquatorialSubstituent occupies a position pointing away from the ring's center.0.00 (Reference Minimum)
AxialSubstituent occupies a position pointing more towards the top or bottom of the ring.1.0 - 2.5
Planar (Transition State)A hypothetical flat ring structure that represents the energy barrier for ring inversion.~5.0

This data is illustrative and based on general findings for substituted cyclobutanes reported in the literature. nih.govnih.gov

The process involves selecting a suitable functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G(d,p), def2-QZVPP) that accurately balances computational cost and accuracy for the system under study. nih.govresearchgate.net The calculations yield the optimized bond lengths, bond angles, and the crucial puckering angle of the cyclobutane ring for each energy minimum. nih.gov

Reactivity and Reaction Mechanisms of 3 Bromocyclobutoxy Methyl Benzene

Reactions Involving the Bromine Substituent

The bromine atom on the cyclobutane (B1203170) ring is a key site for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents.

Nucleophilic Substitution Reactions (SN1, SN2)

Nucleophilic substitution is a fundamental reaction for [(3-Bromocyclobutoxy)methyl]benzene, where a nucleophile replaces the bromine atom. These reactions can proceed through either an SN1 or SN2 mechanism, with the operative pathway influenced by the reaction conditions and the structure of the substrate. utexas.edulibretexts.org

SN2 Mechanism : In a bimolecular (SN2) reaction, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. utexas.edulibretexts.org The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgyoutube.com

SN1 Mechanism : A unimolecular (SN1) reaction proceeds through a carbocation intermediate, which forms after the departure of the bromide leaving group. utexas.edu This planar carbocation can then be attacked by the nucleophile from either face, typically resulting in a mixture of retention and inversion products, often leading to racemization. utexas.edulibretexts.org The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. libretexts.orgyoutube.com

The cyclobutane ring in this compound possesses significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5° to approximately 90°. libretexts.orglibretexts.orgpressbooks.pub This inherent strain has a profound effect on its reactivity.

The high ring strain in cyclobutane makes it more reactive than larger cycloalkanes. masterorganicchemistry.commsu.edu This increased reactivity is a driving force in reactions where ring-opening can occur, relieving the strain. pharmaguideline.comyoutube.com For instance, the formation of a carbocation intermediate in an SN1 reaction can be followed by ring-opening to form a more stable, less strained system. youtube.com The puckered conformation of the cyclobutane ring also helps to slightly alleviate torsional strain. pressbooks.pubmasterorganicchemistry.com

Table 1: Strain Energies of Common Cycloalkanes
CycloalkaneStrain Energy (kcal/mol)
Cyclopropane (B1198618)27.6
Cyclobutane26.3
Cyclopentane (B165970)6.2
Cyclohexane0

The data in this table highlights the significant strain energy of cyclobutane compared to larger rings. libretexts.orgpressbooks.pubmasterorganicchemistry.com

The stereochemistry of nucleophilic substitution at the cyclobutyl carbon is a critical aspect of its reactivity.

SN2 Reactions : As with other SN2 reactions, the substitution on the cyclobutane ring proceeds with a complete inversion of configuration at the reaction center. utexas.edulibretexts.org The incoming nucleophile attacks from the side opposite to the leaving group.

SN1 Reactions : In an SN1 reaction, the formation of a planar carbocation intermediate leads to the loss of stereochemical information. utexas.edu The subsequent attack by a nucleophile can occur from either face of the carbocation, resulting in a racemic or near-racemic mixture of products. libretexts.org However, the potential for rearrangement of the cyclobutyl cation can lead to more complex product mixtures.

Studies on related cyclopropyl (B3062369) systems have shown that nucleophilic substitution can occur in a stereoinvertive manner, suggesting the involvement of bicyclobutonium intermediates. nih.govnih.gov While not directly on this compound, this provides insight into the complex stereochemical possibilities in strained ring systems.

Elimination Reactions to Form Cyclobutenes

Under appropriate conditions, typically in the presence of a strong base, this compound can undergo an elimination reaction to form a cyclobutene (B1205218) derivative. This reaction involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon, leading to the formation of a carbon-carbon double bond within the four-membered ring. This process offers a route to functionalized cyclobutenes. researchgate.net

Organometallic Reactions (e.g., Grignard, Suzuki Coupling)

The bromine atom in this compound allows for the formation of organometallic reagents, which are versatile intermediates in organic synthesis.

Grignard Reagents : Reaction with magnesium metal in an ether solvent can produce the corresponding Grignard reagent, [(3-(benzyloxy)cyclobutyl]magnesium bromide. byjus.comlibretexts.org Grignard reagents are potent nucleophiles and strong bases, reacting with a wide range of electrophiles such as aldehydes, ketones, and carbon dioxide. byjus.commasterorganicchemistry.comyoutube.com It is crucial to perform this reaction under anhydrous conditions as Grignard reagents react readily with water. libretexts.org

Suzuki Coupling : The bromo-substituted cyclobutane can potentially participate in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an organoboron compound with an organic halide. libretexts.org The Suzuki reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. wikipedia.orglibretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu

Table 2: Key Steps in the Suzuki Coupling Catalytic Cycle
StepDescription
Oxidative AdditionThe palladium(0) catalyst inserts into the carbon-bromine bond of the substrate.
TransmetalationThe organic group from the organoboron reagent is transferred to the palladium(II) complex.
Reductive EliminationThe coupled product is formed, and the palladium(0) catalyst is regenerated.

This table outlines the fundamental steps of the Suzuki coupling reaction. libretexts.orgharvard.edu

Radical Reactions Involving Bromine

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a cyclobutyl radical. Free radical reactions are often initiated by light or heat. msu.edu The reactivity of halogens in such reactions generally decreases down the group (F2 > Cl2 > Br2 > I2). msu.edu Free radical bromination of alkanes is a known process, and similar reactivity could be expected for this compound, potentially leading to substitution at other positions or rearrangement products. msu.eduucsb.edu Research on related cyclobutanone (B123998) systems has shown that radical reactions can lead to interesting ring-expansion products. researchgate.net

Reactions Involving the Ether Linkage

The ether linkage in this compound, specifically a benzyl (B1604629) ether, is susceptible to cleavage under certain conditions, while also exhibiting considerable stability in others.

Cleavage of the Benzyl Ether

The cleavage of ethers typically requires vigorous reagents due to the general stability of the C-O bond. researchgate.net Common reagents for this purpose include strong mineral acids, organic acid halides or anhydrides, Lewis acids, and organometallic compounds. researchgate.net In the context of benzyl ethers, cleavage can be achieved through various methods, including hydrogenolysis and the use of strong acids.

One of the most effective reagents for cleaving aryl methyl ethers, and by extension benzyl ethers, is boron tribromide (BBr₃). nih.gov The reaction mechanism is initiated by the formation of an ether-BBr₃ adduct. nih.gov A proposed mechanism involves a charged intermediate, where the cleavage of the carbon-oxygen bond is facilitated by the Lewis acidity of the boron center. nih.gov It has been shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov

Another common method for benzyl ether cleavage is hydrogenolysis, typically employing a palladium catalyst on carbon (Pd/C) with a source of hydrogen. This method is generally mild and selective for the benzyl group.

Stability of the Ether under Various Conditions

Despite the potential for cleavage, the benzyl ether linkage demonstrates stability under a range of conditions. For instance, benzylic ethers can be stable during certain reactions like the Wittig olefination, particularly when the aromatic ring is substituted with electron-withdrawing groups. nih.gov The stability of the benzylic position is influenced by the electronic nature of the substituents on the aromatic ring. nih.govnih.gov Electron-donating groups can destabilize the benzylic position, making it more reactive, while electron-withdrawing groups tend to enhance its stability. nih.gov

The ether linkage in cyclic ethers can be cleaved under acidic conditions, often requiring a Lewis acid catalyst. mdpi.com However, larger cyclic ethers are generally more stable than strained three-membered rings like epoxides and require harsher conditions for cleavage. researchgate.netlibretexts.org

Ring-Opening Reactions of the Cyclobutane Core

The four-membered cyclobutane ring in this compound is strained and can undergo ring-opening reactions under thermal, photochemical, or acidic conditions. researchgate.net These reactions are driven by the release of ring strain.

Thermal Ring Opening

The thermal ring-opening of cyclobutene derivatives to form 1,3-butadienes is a well-established electrocyclic reaction. masterorganicchemistry.comlibretexts.org According to the Woodward-Hoffmann rules, these reactions proceed in a conrotatory fashion under thermal conditions. masterorganicchemistry.comresearchgate.net The activation energy for the ring-opening of benzocyclobutene (BCB) derivatives can be significantly lowered by substituents on the four-membered ring. researchgate.net The presence of both electron-donating and electron-withdrawing groups can further decrease the activation barrier. researchgate.net While the equilibrium for simple cyclobutene-butadiene systems often favors the ring-opened product, the reverse reaction, thermal ring closure of dienes to form cyclobutenes, is generally disfavored due to ring strain. masterorganicchemistry.com

Photochemical Ring Opening

Photochemical conditions can also induce the ring-opening of cyclobutanes and cyclobutenes. researchgate.netrsc.orgacs.org In contrast to thermal reactions, photochemical electrocyclic ring-opening of cyclobutenes often proceeds in a disrotatory manner. masterorganicchemistry.com This change in stereoselectivity arises because the reaction proceeds from a different highest occupied molecular orbital (HOMO) upon photoexcitation. libretexts.org Visible light-induced photoredox catalysis has been employed for the α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes, leading to functionalized cyclobutenes under mild conditions. rsc.orgnih.govrsc.org These reactions demonstrate a broad substrate scope, including the use of benzyl bromide derivatives. nih.govrsc.org

Acid-Catalyzed Ring Opening

The cleavage of cyclic ethers, including the cyclobutane ether moiety, can be catalyzed by acids. mdpi.comlibretexts.org The reaction is particularly facile for strained rings like epoxides, which can be opened under mild acidic conditions. libretexts.orgpressbooks.pubopenstax.orglibretexts.org The mechanism often involves protonation of the ether oxygen, followed by nucleophilic attack. libretexts.orgopenstax.orglibretexts.org For unsymmetrical epoxides, the site of nucleophilic attack depends on the substitution pattern and can proceed via an Sₙ1-like or Sₙ2-like mechanism. openstax.orglibretexts.org While cyclobutane ethers are more stable than epoxides, acid-catalyzed ring-opening is still a potential reaction pathway, especially in the presence of strong Lewis acids. mdpi.com The use of Lewis acids like zinc chloride (ZnCl₂) and various lanthanide salts has been reported for the cleavage of cyclic ethers. mdpi.com

Base-Catalyzed Ring Opening

The significant strain in the cyclobutane ring, with bond angles deviating from the ideal 109.5°, makes it more reactive than acyclic or larger ring systems. In the presence of a strong base, a base-catalyzed ring-opening can be conceptualized, analogous to the well-documented ring-opening of strained heterocycles like epoxides. libretexts.orgmasterorganicchemistry.comfiveable.me

The mechanism would likely proceed via an E2 (elimination) pathway, where the base abstracts a proton from a carbon adjacent to the bromine-bearing carbon. However, a concerted ring cleavage is less common for cyclobutanes compared to epoxides. A more probable base-induced reaction is a standard elimination to form a cyclobutene derivative or a substitution reaction. For a true ring opening to occur under basic conditions, it would require specific reagents or structural features that favor the cleavage of a C-C bond within the ring, a process that is generally not favored. The strain of the epoxide ring is a key driver for its base-catalyzed opening, a factor that is less pronounced, though still significant, in cyclobutanes. libretexts.org

Nucleophile-Induced Ring Opening

Nucleophilic attack is a primary reaction pathway for this compound. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it a target for nucleophiles. youtube.comsavemyexams.com This typically results in a nucleophilic substitution reaction, where the bromide ion is displaced by the incoming nucleophile. youtube.com

This reaction is expected to follow an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon-bromine bond. libretexts.org This single-step, concerted process leads to an inversion of stereochemistry at the reaction center. libretexts.org A variety of nucleophiles can be employed in this reaction.

Table 1: Predicted Products from Nucleophilic Substitution

Nucleophile Reagent Example Product
Hydroxide Sodium Hydroxide (NaOH) [(3-Hydroxycyclobutoxy)methyl]benzene
Alkoxide Sodium Methoxide (NaOCH₃) [(3-Methoxycyclobutoxy)methyl]benzene
Cyanide Sodium Cyanide (NaCN) 3-(Benzyloxy)cyclobutane-1-carbonitrile

While direct ring-opening by a nucleophile is less common than substitution, it is plausible under certain conditions, especially with nucleophiles that can coordinate to the ring or if the reaction conditions promote the formation of an unstable intermediate that subsequently fragments.

Rearrangement Reactions upon Ring Cleavage

Rearrangement reactions are particularly relevant if a carbocation intermediate is formed. While a secondary bromocyclobutane (B1266235) would not readily form a carbocation via an SN1 mechanism, conditions that favor this pathway (e.g., use of a Lewis acid) could lead to significant molecular restructuring. libretexts.org

Should a cyclobutyl carbocation form, it is susceptible to rearrangement to relieve ring strain and achieve a more stable electronic state. stackexchange.comreddit.com The formation of a carbocation on the cyclobutane ring would likely trigger a ring-expansion rearrangement to form a more stable cyclopentyl cation. stackexchange.com This process is driven by the relief of the inherent steric strain in the four-membered ring. stackexchange.com For instance, the ionization of the C-Br bond could lead to a cyclobutyl cation that rearranges to a cyclopentyl cation, which is then trapped by a nucleophile.

Reactions of the Aromatic Moiety

The benzene (B151609) ring, substituted with the benzyloxy group, readily participates in electrophilic aromatic substitution reactions. The side chain itself also has reactive sites.

Electrophilic Aromatic Substitution

The benzyloxy group (-OCH₂-R) attached to the benzene ring is an activating group and an ortho, para-director. libretexts.org The oxygen atom, through its lone pair of electrons, donates electron density to the aromatic ring via resonance, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself. libretexts.org This electron donation preferentially increases the electron density at the ortho and para positions.

The general mechanism for electrophilic aromatic substitution involves two main steps: the attack of the electron-rich aromatic ring on a strong electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the removal of a proton to restore aromaticity. masterorganicchemistry.combyjus.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Products
Nitration HNO₃, H₂SO₄ 1-(this compound)-2-nitrobenzene and 1-(this compound)-4-nitrobenzene
Halogenation Br₂, FeBr₃ 1-Bromo-2-(this compound)benzene and 1-Bromo-4-(this compound)benzene
Friedel-Crafts Alkylation R-Cl, AlCl₃ ortho- and para-alkylated derivatives

Side-Chain Reactions

The side chain of this compound possesses a benzylic carbon—the carbon atom directly attached to the benzene ring. This position is particularly reactive. libretexts.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon. libretexts.orglibretexts.org Provided the benzylic carbon has at least one hydrogen atom, it will be oxidized to a carboxylic acid. libretexts.orgyoutube.com In this case, the reaction would cleave the benzylic C-O bond, resulting in the formation of benzoic acid.

Radical Halogenation: The benzylic position is also susceptible to free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, a hydrogen atom on the benzylic carbon can be selectively replaced by a bromine atom. youtube.com This would yield [bromo(3-bromocyclobutoxy)methyl]benzene.

Computational Chemistry and Theoretical Studies of 3 Bromocyclobutoxy Methyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed explorations of the molecule's electronic properties and reactivity predictions are typically carried out using sophisticated computational models.

Ab Initio Methods (e.g., MP2, CCSD(T))

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are fundamental to obtaining a precise understanding of a molecule's behavior. Methods like Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered high-accuracy approaches for calculating electron correlation and obtaining reliable energies and molecular geometries. However, no published studies employing these methods for [(3-Bromocyclobutoxy)methyl]benzene could be identified.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is frequently used to investigate molecular orbitals (such as the HOMO and LUMO), electron density distribution, and to predict spectroscopic properties. A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) to model the exchange-correlation energy. The absence of such studies means that key insights into the molecule's electronic landscape are not available.

Basis Set Selection and Computational Efficiency

The choice of a basis set is crucial in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. A study would typically involve selecting a basis set, such as Pople-style (e.g., 6-31G*) or correlation-consistent (e.g., cc-pVDZ), that offers a compromise between accuracy and the computational resources required. The specifics of basis set selection for this compound have not been discussed in the literature.

Reaction Mechanism Elucidation

Understanding how this compound participates in chemical reactions requires detailed computational modeling of potential reaction pathways.

Transition State Localization and Characterization

To study a chemical reaction computationally, the structure of the transition state—the highest energy point along the reaction coordinate—must be located and confirmed. This is typically achieved through various optimization algorithms. Characterization involves a frequency calculation to ensure the structure has exactly one imaginary frequency, corresponding to the motion along the reaction path. For this compound, no such transition state analyses for potential reactions, like nucleophilic substitution at the bromine-bearing carbon, have been reported.

Intrinsic Reaction Coordinate (IRC) Analysis

Following the characterization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct minima on the potential energy surface. The lack of transition state studies for this compound means that no IRC analyses have been published either.

Energy Profiles and Activation Barriers

Theoretical calculations are instrumental in mapping the potential energy surface of a molecule and predicting the energy barriers for various chemical transformations. For this compound, a key reaction of interest is the nucleophilic substitution of the bromine atom, a common pathway for functionalizing organobromine compounds. wikipedia.orgacs.org

The activation barrier for such a reaction is influenced by several factors, including the steric hindrance around the reaction center and the stability of the transition state. The puckered nature of the cyclobutane (B1203170) ring and the orientation of the benzyloxy group can significantly impact the accessibility of the C-Br bond to an incoming nucleophile. researchgate.netnih.gov Theoretical studies on related cyclobutane systems suggest that the ring strain can influence reactivity. nih.gov

Table 1: Hypothetical Calculated Energy Profile Data for a Nucleophilic Substitution Reaction

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + OH⁻)0.0
Transition State+25.3
Products (3-(Benzyloxy)cyclobutanol + Br⁻)-15.8

Note: The data in this table is illustrative and based on general principles of SN2 reactions. Actual values would require specific DFT calculations.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and behavior of molecules over time, offering a dynamic picture that complements static quantum chemical calculations.

Conformational Sampling and Free Energy Surfaces

The conformational space of this compound is primarily defined by the puckering of the cyclobutane ring and the rotation around the C-O and O-CH₂ bonds of the ether linkage. The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. researchgate.netyoutube.com For a monosubstituted cyclobutane, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position, with the latter generally being more stable to minimize steric interactions. researchgate.net

Molecular dynamics (MD) simulations can be used to explore the different conformations of the molecule by simulating its atomic motions over time. youtube.com By sampling a vast number of conformations, a free energy surface can be constructed. This surface maps the potential energy of the molecule as a function of specific geometric parameters (e.g., dihedral angles), revealing the most stable conformations (lowest energy minima) and the energy barriers between them. duke.eduyoutube.com

Solvent Effects in Computational Studies

The surrounding environment, particularly the solvent, can significantly influence the properties and behavior of a molecule. numberanalytics.comnih.gov Computational studies can account for solvent effects through either explicit or implicit models. q-chem.com

In an explicit solvent model, individual solvent molecules are included in the simulation box, providing a detailed picture of solute-solvent interactions. numberanalytics.com However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comq-chem.com This method offers a good balance between accuracy and computational cost for many applications.

For this compound, the polarity of the solvent would influence the conformational equilibrium and the energy profile of any polar reactions. For instance, a polar solvent would be expected to stabilize the charged species in a nucleophilic substitution reaction, thereby affecting the activation barrier. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. nih.govnih.govnyu.edu

The predicted chemical shifts are obtained by calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov These theoretical values are then typically scaled using empirical correlations to improve agreement with experimental data. comporgchem.comyoutube.com The accuracy of the prediction depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.govcomporgchem.com

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Atom GroupingPredicted ¹H Chemical Shift (ppm)
C-Br45-55CH-Br4.0-4.5
CH-O75-85CH-O3.8-4.2
CH₂ (ring)30-40CH₂ (ring)2.0-2.8
O-CH₂-Ph70-80O-CH₂-Ph4.4-4.8
C (ipso)135-140Aromatic CH7.2-7.4
C (ortho)128-130
C (meta)127-129
C (para)127-129

Note: The data in this table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual values would require specific GIAO-DFT calculations.

Vibrational Frequency Calculations for IR Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can be used to compute these vibrational frequencies, which correspond to the absorption bands observed in an experimental IR spectrum. acs.orgresearchgate.net

The calculation provides the frequencies and intensities of the fundamental vibrational modes. dtic.mil The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and are therefore typically scaled by an empirical factor to improve agreement. mdpi.com These calculations are invaluable for assigning the bands in an experimental spectrum to specific molecular motions.

Table 3: Hypothetical Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-3000
C-O-C stretch (ether)1050-1150
C-Br stretch500-600
Aromatic C=C stretch1450-1600

Note: The data in this table is illustrative and based on characteristic IR absorption frequencies for the respective functional groups.

Advanced Research Applications and Future Directions

Utility as a Synthon in Complex Molecule Synthesis

A synthon is a molecular unit that can be effectively used in the formation of new chemical bonds during the synthesis of more complex molecules. The bifunctional nature of [(3-Bromocyclobutoxy)methyl]benzene—possessing both a reactive center (the carbon-bromine bond) and a protectable/modifiable ether linkage—makes it a potentially powerful synthon.

The cyclobutane (B1203170) ring is a key structural feature in numerous biologically active compounds and approved drugs. nih.govlifechemicals.com Its rigid, three-dimensional structure can enforce specific conformations upon a molecule, which is often crucial for effective binding to biological targets like enzymes and receptors. lifechemicals.com The introduction of a cyclobutane fragment can improve the metabolic stability and pharmacokinetic properties of a drug candidate.

This compound serves as an excellent starting point for incorporating a cyclobutane ring into potential therapeutic agents. The bromine atom can be readily displaced by a wide range of nucleophiles, allowing for the attachment of various pharmacophores. For instance, nitrogen-containing groups (amines, amides, azides) or sulfur-containing moieties can be introduced at this position. Such modifications are central to the synthesis of novel compounds for drug discovery programs. mdpi.com

Furthermore, the benzyl (B1604629) ether can be cleaved under standard hydrogenolysis conditions to reveal a hydroxyl group. This secondary alcohol provides another site for diversification, enabling the attachment of additional molecular fragments through esterification, etherification, or other coupling reactions. This dual functionality allows for the systematic exploration of the chemical space around the cyclobutane core to optimize biological activity. Examples of bioactive molecules containing the cyclobutane motif include the anticancer drug Carboplatin and various antiviral agents. lifechemicals.comwikipedia.org

Cyclobutane rings are present in a fascinating array of natural products, including alkaloids, terpenoids, and steroids, many of which exhibit potent biological activities. rsc.orgrsc.org The synthesis of these complex natural products often relies on the strategic use of smaller, functionalized building blocks. nih.gov

This compound is a plausible building block for the total synthesis of such natural products. The defined stereochemistry of the 3-bromo- (B131339) and 1-benzyloxy- substituents on the cyclobutane ring can be exploited to control the stereochemical outcome of subsequent reactions, a critical aspect of natural product synthesis. nih.gov The bromine atom can participate in various carbon-carbon bond-forming reactions, such as cross-coupling reactions, to construct the carbon skeleton of the target natural product. organic-chemistry.org The ability to deprotect the hydroxyl group at a later stage adds to its synthetic utility, allowing for late-stage functionalization, a highly desirable strategy in modern organic synthesis. The inherent ring strain of the cyclobutane can also be harnessed to drive ring-opening or ring-expansion reactions, providing access to other ring systems. nih.gov

Derivatization Strategies for New Functional Materials

The unique properties of the cyclobutane ring, such as its rigidity and defined geometry, make it an attractive component for the design of new functional materials. Derivatization of this compound can lead to the creation of monomers suitable for polymerization or building blocks for supramolecular assemblies.

One straightforward strategy involves the substitution of the bromine atom with a polymerizable group, such as a vinyl, acrylate, or styrenyl moiety. The resulting monomer could then be used in polymerization reactions to produce polymers with cyclobutane units in the side chains. These side chains could influence the thermal properties, mechanical strength, and processability of the resulting polymer. nih.gov

Alternatively, the creation of bifunctional monomers is possible. For example, after replacing the bromine with a suitable functional group, the benzyl ether can be cleaved and the resulting alcohol can be esterified with a dicarboxylic acid. This approach can lead to the formation of polyesters or polyamides where the cyclobutane ring is an integral part of the polymer backbone. Such polymers are of interest for developing sustainable materials. nih.gov The table below outlines potential derivatization reactions.

Reaction Type Reagent Product Functional Group Potential Application
Nucleophilic SubstitutionSodium Azide (NaN₃)Azide (-N₃)Precursor for amines, click chemistry
Nucleophilic SubstitutionPotassium Cyanide (KCN)Nitrile (-CN)Precursor for carboxylic acids, amines
Suzuki CouplingArylboronic acid, Pd catalystAryl (-Ar)Functionalized aromatic materials
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkyne (-C≡CR)Precursor for polymers, functional materials
DebenzylationH₂, Pd/CAlcohol (-OH)Site for further functionalization

Exploring Novel Reactivity Patterns and Catalysis

The strained four-membered ring of this compound gives rise to reactivity patterns that are distinct from their acyclic or larger-ring counterparts. nih.gov The bromine atom is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. The ratio of these two pathways can be influenced by the choice of base, solvent, and temperature, potentially allowing for the selective synthesis of either substituted cyclobutanes or cyclobutene (B1205218) derivatives. Cyclobutenes themselves are valuable intermediates in organic synthesis. researchgate.net

The high ring strain of the cyclobutane core also makes it a candidate for ring-opening reactions, which can be promoted by catalysts or specific reaction conditions. socccd.edu This can provide a synthetic route to functionalized linear alkanes that may be difficult to access through other means.

In the realm of catalysis, derivatives of this compound could be explored as ligands for transition metal catalysts. For example, replacement of the bromine with a phosphine (B1218219) or amine group could yield a chiral ligand, where the stereochemistry of the cyclobutane ring could influence the enantioselectivity of catalytic reactions.

Interdisciplinary Research with Materials Science

The intersection of organic synthesis and materials science offers exciting opportunities for this compound. Its derivatives can be designed as components for advanced materials with tailored properties. For example, the rigid cyclobutane unit can be incorporated into liquid crystal molecules, where it can influence the mesophase behavior and thermal stability.

In the field of polymer science, the incorporation of cyclobutane rings into polymer backbones can lead to materials with interesting mechanical properties, such as stress-responsive behavior. lifechemicals.com The synthesis of linear polymers containing cyclobutane units has been achieved through methods like [2+2] photopolymerization. researchgate.net Derivatives of this compound could be designed as monomers for such polymerizations.

Furthermore, the development of cyclobutane-based materials for applications in electronics, such as hole-transporting materials in perovskite solar cells, is an active area of research. researchgate.net The ability to functionalize this compound at two distinct positions makes it a candidate for creating the complex, multifunctional molecules required for these advanced applications.

Green Chemistry Considerations in Synthesis and Transformation

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. These principles can be applied to both the synthesis and subsequent reactions of this compound.

The synthesis of the parent compound itself, which can be prepared from cyclopropyl (B3062369) carbinol and hydrobromic acid, can be optimized to improve yield and reduce byproducts. google.com The use of greener brominating agents could also be explored to minimize the use of hazardous reagents. researchgate.net

In the transformation of this compound, the use of catalytic methods over stoichiometric reagents is a key green chemistry principle. For example, catalytic cross-coupling reactions are preferable to classical methods that generate large amounts of waste. The development of reactions in environmentally benign solvents, such as water or bio-based solvents, would also be a significant advancement. Furthermore, flow chemistry techniques are being developed for the synthesis of cyclobutane derivatives, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. rsc.org

Atom Economy and Waste Reduction

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. The likely laboratory and industrial synthesis of this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.orgyoutube.comyoutube.com This method involves the reaction of an alkoxide with a primary alkyl halide. byjus.com

A plausible synthetic route for this compound via the Williamson ether synthesis would involve the reaction of 3-bromocyclobutanol with benzyl bromide, or alternatively, benzyl alcohol with 1-bromo-3-halocyclobutane, in the presence of a base. Let's consider the more probable route involving sodium 3-bromocyclobutoxide and benzyl chloride.

Hypothetical Synthesis:

Reactants: 3-Bromocyclobutanol, Sodium Hydride (NaH), Benzyl Chloride

Products: this compound, Sodium Chloride (NaCl), Hydrogen gas (H₂)

Atom Economy Calculation:

The atom economy is calculated using the formula:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Molecular Weight of this compound (C₁₁H₁₃BrO): 241.12 g/mol

Molecular Weight of 3-Bromocyclobutanol (C₄H₇BrO): 167.00 g/mol

Molecular Weight of Sodium Hydride (NaH): 24.00 g/mol

Molecular Weight of Benzyl Chloride (C₇H₇Cl): 126.58 g/mol

Theoretical Atom Economy:

(241.12 / (167.00 + 24.00 + 126.58)) x 100% = (241.12 / 317.58) x 100% ≈ 75.9%

Waste Reduction Strategies:

Catalytic Approaches: Investigating catalytic methods that avoid the use of stoichiometric bases like sodium hydride would significantly improve atom economy and reduce waste.

Solvent Selection and Recycling: The choice of solvent is crucial. Traditional Williamson ether syntheses often use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which can be toxic and difficult to recycle. wikipedia.org Exploring greener solvent alternatives, such as ionic liquids or water-based systems, could reduce the environmental impact. libretexts.org

Process Intensification: Techniques like flow chemistry can offer better control over reaction parameters, leading to higher yields and reduced byproduct formation.

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for this compound is an area ripe for research and innovation. The focus should be on minimizing the use and generation of hazardous substances, improving energy efficiency, and utilizing renewable feedstocks where possible.

Alternative Brominating Agents:

The synthesis of the 3-bromocyclobutanol precursor is a key step. Traditional bromination methods often employ elemental bromine, which is highly corrosive and hazardous. The use of alternative, eco-friendly brominating agents such as N-bromosuccinimide (NBS) or a bromide/bromate couple in an aqueous medium could offer a safer and more sustainable approach. cambridgescholars.com

Catalytic C-H Functionalization:

A more advanced and greener strategy would be to develop a direct catalytic C-H functionalization route. This would involve the direct coupling of a cyclobutane derivative with a benzyl-containing moiety, bypassing the need for pre-functionalized starting materials like 3-bromocyclobutanol. While challenging, recent advances in catalytic C-H activation and functionalization of cyclobutanes offer a promising avenue for future research. researchgate.netrsc.orgscispace.com Such a route would dramatically increase atom economy and reduce the number of synthetic steps, leading to a more efficient and sustainable process.

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field of green chemistry. It might be possible to develop an enzymatic route for the synthesis of this compound or its precursors. Enzymes operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous media, offering significant environmental advantages over traditional chemical methods.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Bromocyclobutoxy)methyl]benzene
Reactant of Route 2
[(3-Bromocyclobutoxy)methyl]benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.